N-benzyl-1-(2-cyanophenyl)methanesulfonamide
Overview
Description
N-benzyl-1-(2-cyanophenyl)methanesulfonamide is a chemical compound with the molecular formula C15H14N2O2S and a molecular weight of 286.4 g/mol. This compound is known for its unique structure, which includes a benzyl group, a cyanophenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-cyanophenyl)methanesulfonamide typically involves the reaction of benzylamine with 2-cyanobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-cyanophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-1-(2-cyanophenyl)methanesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-cyanophenyl)ethanesulfonamide
- N-benzyl-1-(2-cyanophenyl)propanesulfonamide
- N-benzyl-1-(2-cyanophenyl)butanesulfonamide
Uniqueness
N-benzyl-1-(2-cyanophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-1-(2-cyanophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-10-14-8-4-5-9-15(14)12-20(18,19)17-11-13-6-2-1-3-7-13/h1-9,17H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQRRPSFZMINTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231934 | |
Record name | 2-Cyano-N-(phenylmethyl)benzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31846-44-3 | |
Record name | 2-Cyano-N-(phenylmethyl)benzenemethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31846-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-(phenylmethyl)benzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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